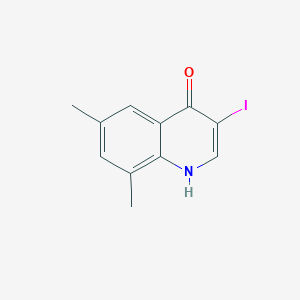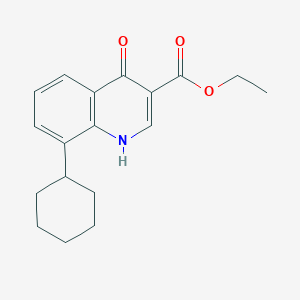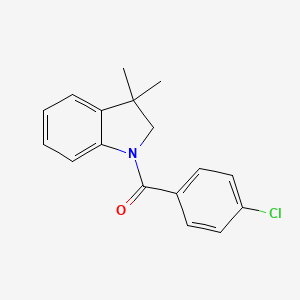
7-Bromoquinoline-2,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromoquinoline-2,3-dicarboxylic acid: is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 7th position and two carboxylic acid groups at the 2nd and 3rd positions on the quinoline ring. It has the molecular formula C11H6BrNO4 and a molecular weight of 296.07 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoquinoline-2,3-dicarboxylic acid typically involves the bromination of quinoline derivatives followed by carboxylation. One common method includes the bromination of quinoline-2,3-dicarboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination and carboxylation reactions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions:
Oxidation: 7-Bromoquinoline-2,3-dicarboxylic acid can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: The compound can be reduced to form various derivatives, including amines and alcohols, depending on the reducing agents used.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Amines and alcohols.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Chemistry: 7-Bromoquinoline-2,3-dicarboxylic acid is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It is also employed in the development of fluorescent probes and sensors for detecting specific biomolecules.
Medicine: While not directly used as a drug, this compound is valuable in medicinal chemistry for the development of new therapeutic agents. Its derivatives have shown potential in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also utilized in the development of new catalysts and ligands for chemical reactions.
作用机制
The mechanism of action of 7-Bromoquinoline-2,3-dicarboxylic acid is primarily related to its ability to interact with specific molecular targets. The bromine atom and carboxylic acid groups play crucial roles in binding to enzymes and receptors. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target. For example, it may act as an inhibitor of certain enzymes involved in disease progression, thereby exerting therapeutic effects .
相似化合物的比较
- 6-Bromoquinoline-3-carboxylic acid
- 8-Bromoquinoline-3-carboxylic acid
- 7-Chloroquinoline-2,3-dicarboxylic acid
- 7-Fluoroquinoline-3-carboxylic acid
Comparison: 7-Bromoquinoline-2,3-dicarboxylic acid is unique due to the specific positioning of the bromine atom and carboxylic acid groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry .
属性
CAS 编号 |
892874-38-3 |
|---|---|
分子式 |
C11H6BrNO4 |
分子量 |
296.07 g/mol |
IUPAC 名称 |
7-bromoquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C11H6BrNO4/c12-6-2-1-5-3-7(10(14)15)9(11(16)17)13-8(5)4-6/h1-4H,(H,14,15)(H,16,17) |
InChI 键 |
VAXBHJZBCSBXTC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2=NC(=C(C=C21)C(=O)O)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-(5,7-dioxo-4,5-dihydrothiazolo[5,4-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B11838064.png)


![5-Amino-3-(trifluoromethyl)-[2,4'-bipyridine]-6-carboxylic acid](/img/structure/B11838077.png)





![Methyl 5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11838105.png)

![1-[6,8-Dimethyl-2-(4-methylphenyl)quinolin-4-yl]ethanone](/img/structure/B11838118.png)


